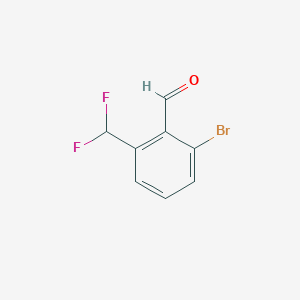

2-Bromo-6-(difluoromethyl)benzaldehyde

Description

2-Bromo-6-(difluoromethyl)benzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at the 2-position and a difluoromethyl (-CF2H) group at the 6-position of the benzaldehyde ring. This compound is structurally significant in medicinal chemistry and organic synthesis due to its reactive aldehyde group and the electronic effects imparted by the bromine and fluorine substituents. The bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig reactions), while the difluoromethyl group enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-bromo-6-(difluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHECRYEOANSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 6-(difluoromethyl)benzaldehyde: One common method involves the bromination of 6-(difluoromethyl)benzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.

Industrial Production Methods: Industrially, 2-Bromo-6-(difluoromethyl)benzaldehyde can be produced through a continuous flow process where the reactants are fed into a reactor under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Bromo-6-(difluoromethyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: 2-Bromo-6-(difluoromethyl)benzoic acid.

Reduction: 2-Bromo-6-(difluoromethyl)benzyl alcohol.

Substitution: 2-Amino-6-(difluoromethyl)benzaldehyde or 2-Thio-6-(difluoromethyl)benzaldehyde.

Scientific Research Applications

Chemical Properties and Structure

2-Bromo-6-(difluoromethyl)benzaldehyde has the molecular formula . It features a bromine atom at the second position and a difluoromethyl group at the sixth position of the benzaldehyde ring. This unique substitution pattern enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation to form 2-Bromo-6-(difluoromethyl)benzoic acid and reduction to yield 2-Bromo-6-(difluoromethyl)benzyl alcohol.

2. Medicinal Chemistry

The compound is investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator. The presence of bromine and difluoromethyl groups can influence binding affinity, making it a candidate for targeting specific enzymes involved in disease mechanisms.

3. Biological Studies

Research has shown that derivatives of this compound exhibit significant biological activity. For instance, studies indicate that halogenated benzaldehydes can inhibit the growth of cancer cell lines and exhibit antimicrobial properties against Gram-positive bacteria .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various halogenated benzaldehydes, including this compound. Results indicated that this compound interferes with cell cycle progression and induces apoptosis in specific cancer cell lines, showcasing enhanced activity compared to non-halogenated analogs due to the presence of fluorine and bromine substituents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of substituted benzaldehydes, revealing that this compound demonstrated notable activity against certain bacterial strains. This suggests its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor modulators .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 2-bromo-6-(difluoromethyl)benzaldehyde, highlighting differences in substituents and their implications:

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects: The difluoromethyl group (-CF2H) in this compound exhibits moderate electron-withdrawing character, less pronounced than trifluoromethoxy (-OCF3) but stronger than methoxy (-OCH3). This balance improves bioavailability compared to more polar analogs like 2-bromo-6-(trifluoromethoxy)benzaldehyde .

- Lipophilicity: The -CF2H group increases lipophilicity (logP ~2.5–3.0) compared to non-fluorinated derivatives, facilitating membrane permeability .

- Reactivity : The bromine atom at C2 enables palladium-catalyzed coupling reactions, while the aldehyde group allows nucleophilic additions or condensations.

Biological Activity

2-Bromo-6-(difluoromethyl)benzaldehyde is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C8H5BrF2O

- Molecular Weight: 235.03 g/mol

The compound features a bromine atom and a difluoromethyl group attached to a benzaldehyde moiety, which contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of certain enzymes. Its structure suggests potential interactions with biological targets, leading to diverse pharmacological effects.

Enzyme Inhibition

One of the key areas of study for this compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 46.8 - 137.7 | AChE |

| 63.6 - 881.1 | BuChE |

In a comparative study, derivatives of benzaldehydes with various substituents were tested for their enzyme inhibition capabilities. The presence of electronegative groups like bromine and fluorine significantly influenced the inhibitory potency against AChE and BuChE, suggesting that structural modifications can enhance biological activity .

The mechanism by which this compound inhibits AChE and BuChE appears to involve competitive binding at the active site of these enzymes. The difluoromethyl group enhances lipophilicity, allowing better interaction with the enzyme's hydrophobic pocket, which is crucial for effective inhibition.

Case Studies

- Hydrazone Derivatives : A study focused on hydrazone derivatives synthesized from benzaldehyde derivatives, including this compound, demonstrated promising results in inhibiting AChE with selectivity indexes indicating a preference for AChE over BuChE . The hydrazones exhibited IC50 values that suggest potential therapeutic applications in treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicate that it may possess activity against various bacterial strains. Although specific data on its spectrum of activity is limited, compounds with similar structures have shown promise in antimicrobial applications.

Toxicological Profile

The safety profile of this compound has been assessed in various studies. Long-term exposure has not shown significant chronic effects in animal models; however, it is classified as an irritant upon contact with skin or eyes . Proper handling and safety precautions are recommended during laboratory use to mitigate risks associated with exposure.

Q & A

Q. What advanced techniques enable real-time monitoring of reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.